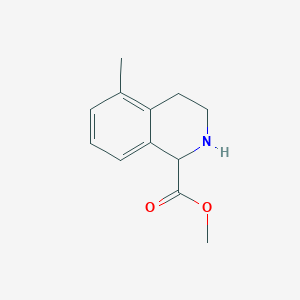

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

CAS No.: 1367666-62-3

Cat. No.: VC4249087

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1367666-62-3 |

|---|---|

| Molecular Formula | C12H15NO2 |

| Molecular Weight | 205.257 |

| IUPAC Name | methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate |

| Standard InChI | InChI=1S/C12H15NO2/c1-8-4-3-5-10-9(8)6-7-13-11(10)12(14)15-2/h3-5,11,13H,6-7H2,1-2H3 |

| Standard InChI Key | QQNWOQPSYMXCDF-UHFFFAOYSA-N |

| SMILES | CC1=C2CCNC(C2=CC=C1)C(=O)OC |

Introduction

Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate is a chemical compound characterized by its unique tetrahydroisoquinoline structure. This compound, with the molecular formula

and a molar mass of approximately 191.23 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Synthesis of Methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate

The synthesis typically involves several steps:

-

Formation of Tetrahydroisoquinoline Core: The initial step often utilizes the Pictet-Spengler reaction involving phenylethylamines and aldehydes.

-

Carboxylation: The introduction of the carboxylate group can be achieved through various methods including esterification reactions.

-

Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Biological Activities

Research indicates that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate exhibits a range of pharmacological properties:

Anticancer Activity

Studies have demonstrated that derivatives of tetrahydroisoquinoline compounds possess significant anticancer properties. For instance:

-

In Vitro Studies: The compound has shown promising results in inhibiting cell growth in various cancer cell lines with IC50 values indicating effective concentrations for therapeutic applications .

Neuropharmacological Effects

Due to its structural similarity to neurotransmitters, this compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neuropharmacology.

Interaction Studies

Interaction studies reveal that methyl 5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate binds effectively to specific biological targets:

-

Binding Affinity: Evaluated through various assays demonstrating its efficacy towards multiple receptors involved in cellular signaling pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate | ||

| Different position of carboxylate group | ||

| Methyl 5-methoxy-1,2,3,4-tetrahydroisoquinoline | ||

| Methoxy group instead of methyl | ||

| Methyl 6-methyl-1,2,3,4-tetrahydroisoquinoline | ||

| Methyl group at the 6-position |

This table highlights the structural diversity among tetrahydroisoquinoline derivatives and their potential variations in biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume